2-Chloro-5-fluorobenzene-1-sulfonyl chloride

Overview

Description

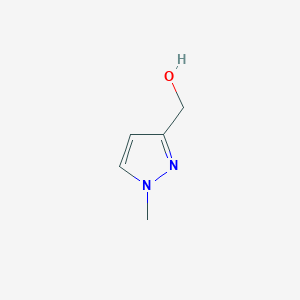

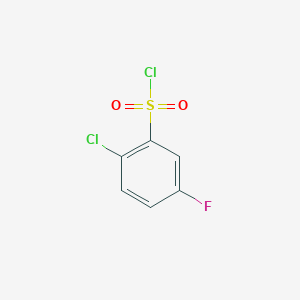

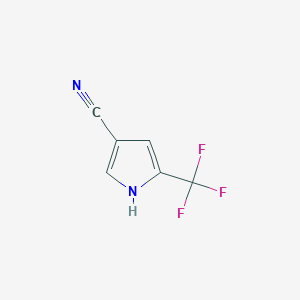

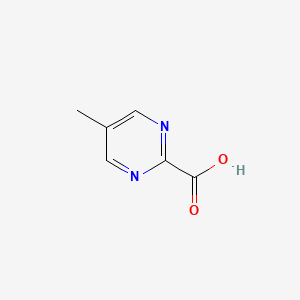

“2-Chloro-5-fluorobenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C6H3Cl2FO2S . It is a type of arylsulfonyl chloride .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a sulfonyl chloride group and two halogen atoms (chlorine and fluorine) attached to it .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 229.06 . Its physical form is a powder . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 282.8±25.0 °C at 760 mmHg, and a flash point of 124.9±23.2 °C .

Scientific Research Applications

Synthesis of High-Purity Fluorobenzenes

A key application of sulfonyl chloride derivatives, including 2-chloro-5-fluorobenzene-1-sulfonyl chloride, is in the synthesis of high-purity fluorobenzenes. These compounds are critical intermediates in the production of active ingredients for agricultural and pharmaceutical purposes. The use of sulfonyl chloride in this process directs fluorine substitution, ensuring high-purity outputs (Moore, 2003).

Preparation of Pharmaceutical Intermediates

The synthesis process of 2-chloro-6-fluoroaniline, which uses materials like 2-fluorobenzenamine and involves steps including acetylation, sulfonylation, and desulfonamide, demonstrates another application of sulfonyl chloride derivatives. This process is pivotal in the production of intermediates for pharmaceuticals like Lumiracoxib (Sun Chong-lu, 2013).

New SuFEx Clickable Reagents

Sulfonyl chloride derivatives are also used to develop new SuFEx (sulfur(vi) fluoride exchange) clickable reagents. For instance, 1-bromoethene-1-sulfonyl fluoride, which features three addressable handles (vinyl, bromide, and sulfonyl fluoride), showcases the potential of these compounds in synthesizing functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Development of Novel Fluoronitrobenzenesulfonyl Chlorides

Sulfonyl chloride derivatives are integral in the creation of novel fluoronitrobenzenesulfonyl chlorides. These are synthesized from difluoronitrobenzenes and have applications in sequential functionalization processes, demonstrating their utility in synthetic chemistry (Zhersh et al., 2010).

Chemical Kinetics and Reaction Mechanisms

Sulfonyl chlorides, including derivatives like this compound, are studied for their roles in various chemical kinetics and reaction mechanisms. This includes understanding their behavior in solvolytic reactions and their participation in pseudo-first order kinetics, SN1-SN2, and SN2-SN3 reaction spectra (Bentley, 2015).

Fluorescent Sensor Development

Another application is in the development of fluorescent sensors. Sulfonyl chlorides are used to create compounds that can detect specific metallic ions, contributing significantly to analytical chemistry and environmental monitoring (Qureshi et al., 2019).

Safety and Hazards

“2-Chloro-5-fluorobenzene-1-sulfonyl chloride” is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids, respectively . These products can have various biological activities depending on their structure and the nature of the substituents .

Mode of Action

2-Chloro-5-fluorobenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophilic compound that can undergo nucleophilic substitution reactions . The chlorine atom attached to the sulfur atom is a good leaving group, which makes the sulfur atom susceptible to attack by nucleophiles such as amines, alcohols, and phenols . The resulting products are sulfonamides, sulfonic esters, and sulfonic acids, respectively .

Biochemical Pathways

The products of its reactions with biological nucleophiles can interfere with various biochemical pathways depending on their structure and the nature of the substituents .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (22906 g/mol) and its physical form (powder) suggest that it may have good bioavailability .

Result of Action

The products of its reactions with biological nucleophiles can have various biological activities depending on their structure and the nature of the substituents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions . The compound is reactive and can undergo reactions with nucleophiles present in the environment .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-fluorobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds. These interactions can alter the activity and function of the target biomolecules, making this compound a valuable tool in biochemical studies .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of key signaling proteins can disrupt normal cell signaling, leading to altered cellular responses. Additionally, changes in gene expression induced by this compound can affect cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to the formation of stable sulfonamide bonds. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. Furthermore, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in protein activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce subtle changes in cellular function without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage level triggers a marked change in the compound’s impact on cellular and tissue function .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. These modifications can lead to changes in metabolite levels and overall metabolic activity. The specific metabolic pathways affected by this compound depend on the target enzymes and the context of its use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are critical factors that determine its overall effectiveness and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

properties

IUPAC Name |

2-chloro-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUKZLDGZFXXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513558 | |

| Record name | 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82875-86-3 | |

| Record name | 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)

![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)